6-Amino-2,3-dichlorobenzenethiol 6-Amino-2,3-dichlorobenzenethiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16218310
InChI: InChI=1S/C6H5Cl2NS/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2
SMILES:
Molecular Formula: C6H5Cl2NS
Molecular Weight: 194.08 g/mol

6-Amino-2,3-dichlorobenzenethiol

CAS No.:

Cat. No.: VC16218310

Molecular Formula: C6H5Cl2NS

Molecular Weight: 194.08 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-2,3-dichlorobenzenethiol -

Specification

Molecular Formula C6H5Cl2NS
Molecular Weight 194.08 g/mol
IUPAC Name 6-amino-2,3-dichlorobenzenethiol
Standard InChI InChI=1S/C6H5Cl2NS/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2
Standard InChI Key RPIGWTYSJFWGHN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1N)S)Cl)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The molecular structure of 6-amino-2,3-dichlorobenzenethiol consists of a benzene ring with substituents at the 2-, 3-, and 6-positions (Figure 1). The chlorine atoms at positions 2 and 3 exert electron-withdrawing effects, while the amino group at position 6 and the thiol group at position 1 contribute nucleophilic character. This arrangement creates a polarized electronic environment, influencing reactivity in substitution and redox reactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₅Cl₂NS
Molecular Weight194.08 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
SolubilityLimited data; likely low in H₂O

Synthesis and Manufacturing

Reaction Pathways

Industrial synthesis typically employs multi-step protocols:

  • Chlorination: Introduction of chlorine atoms to a benzene precursor via electrophilic substitution.

  • Amination: Installation of the amino group using NH₃ or protected amines under catalytic conditions.

  • Thiolation: Conversion of a sulfonic acid or halide intermediate to –SH via reduction (e.g., LiAlH₄) or nucleophilic displacement.

Optimized Protocols

VulcanChem reports the use of continuous flow reactors to enhance yield and purity. Key reagents include:

  • Hydrogen Peroxide (H₂O₂): Oxidizes intermediates during purification.

  • Palladium on Carbon (Pd/C): Facilitates hydrogenolysis in deprotection steps.

  • Sodium Ethoxide (NaOEt): Promotes nucleophilic substitutions in aromatic systems.

Challenges in Synthesis

  • Regioselectivity: Ensuring correct positioning of substituents requires careful control of reaction conditions.

  • Thiol Oxidation: The –SH group is prone to oxidation, necessitating inert atmospheres or stabilizing agents.

Reactivity and Functionalization

Thiol-Disulfide Exchange

The thiol group participates in redox equilibria with disulfides (R–S–S–R), a property exploited in biochemical studies of protein folding and antioxidant mechanisms. For example:
2 R–SH  R–S–S–R +2 H⁺ +2 e⁻ 2 \text{ R–SH } \leftrightarrow \text{ R–S–S–R } + 2 \text{ H⁺ } + 2 \text{ e⁻ }
This reactivity underpins potential applications in modulating cellular redox states.

Electrophilic Aromatic Substitution

The amino group activates the ring toward electrophiles, enabling functionalization at the para position (relative to –NH₂). Chlorine atoms direct incoming electrophiles to ortho/para sites, though steric hindrance at the 2- and 3-positions may limit reactivity.

Industrial and Research Applications

Biochemical Probes

The compound serves as a model for studying thiol-mediated cellular processes, including:

  • Protein S-thiolation/dethiolation cycles

  • Glutathione metabolism

  • Redox signaling cascades

Materials Science

Functionalized thiols are precursors for self-assembled monolayers (SAMs) on metal surfaces. Applications in biosensing and nanotechnology are plausible but underexplored.

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